Asialo Ganglioside GM2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

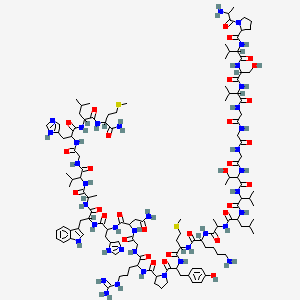

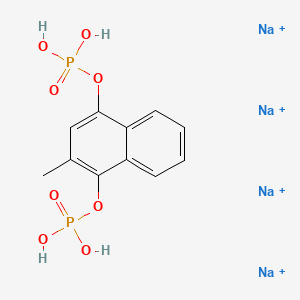

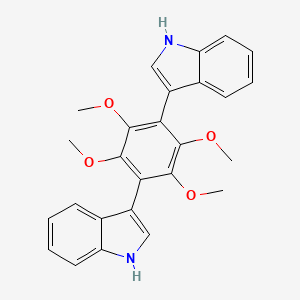

Asialo Ganglioside GM2 is a glycosphingolipid that lacks the sialic acid residue present in ganglioside GM2. It is composed of a ceramide backbone linked to an oligosaccharide chain. This compound is predominantly found in the nervous system and plays a crucial role in cell signaling and membrane structure. This compound is particularly significant in the context of lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases, where its accumulation is observed due to enzyme deficiencies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Asialo Ganglioside GM2 involves the glycosylation of ceramide with specific carbohydrate residues. The process typically starts with the preparation of the ceramide backbone, followed by the stepwise addition of monosaccharides using glycosyltransferases. The reaction conditions often include the use of organic solvents like chloroform and methanol, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediates .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. advancements in biotechnological methods, such as the use of engineered microorganisms and cell cultures, have shown promise in producing this compound on a larger scale. These methods involve the expression of glycosyltransferases in microbial systems to facilitate the assembly of the glycosphingolipid .

Chemical Reactions Analysis

Types of Reactions: Asialo Ganglioside GM2 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the ceramide backbone or the carbohydrate residues, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can alter the functional groups within the oligosaccharide chain.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various halogenating agents or nucleophiles under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions include oxidized or reduced derivatives of this compound, which can have different biological properties and potential therapeutic applications .

Scientific Research Applications

Asialo Ganglioside GM2 has several scientific research applications:

Chemistry: It is used as a model compound to study glycosphingolipid synthesis and metabolism.

Biology: It plays a role in understanding cell membrane dynamics and signaling pathways.

Medicine: Research on this compound is crucial for developing therapies for lysosomal storage disorders like Tay-Sachs and Sandhoff diseases.

Mechanism of Action

Asialo Ganglioside GM2 exerts its effects by interacting with specific proteins and receptors on the cell membrane. It is involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. The compound’s molecular targets include glycosyltransferases and glycosidases, which are enzymes involved in its synthesis and degradation. In the context of lysosomal storage disorders, the deficiency of β-hexosaminidase A or B enzymes leads to the accumulation of this compound in lysosomes, causing cellular dysfunction and neurodegeneration .

Comparison with Similar Compounds

Ganglioside GM1: Contains one sialic acid residue and is involved in neuroprotection and cell signaling.

Ganglioside GM3: Contains one sialic acid residue and is involved in cell growth regulation and apoptosis.

Ganglioside GD1a: Contains two sialic acid residues and plays a role in cell adhesion and signaling.

Uniqueness: Asialo Ganglioside GM2 is unique due to its lack of sialic acid, which affects its interaction with other molecules and its role in cellular processes. This absence of sialic acid makes it a valuable model for studying the effects of glycosphingolipids without the influence of sialic acid residues .

Properties

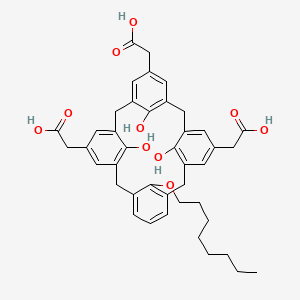

Molecular Formula |

C56H104N2O18 |

|---|---|

Molecular Weight |

1093.4 g/mol |

IUPAC Name |

N-[1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

InChI |

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64) |

InChI Key |

FOCMISOLVPZNSV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-[5-[4-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B10787063.png)

![(1R,2R,5E,9E,12R)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10787067.png)

![(3E)-5-[(1-ethylpiperidin-4-yl)amino]-3-[(3-fluorophenyl)-(5-methyl-1H-imidazol-2-yl)methylidene]-1H-indol-2-one](/img/structure/B10787106.png)

![2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl-d4)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine Maleic Acid Salt](/img/structure/B10787111.png)

![16-Hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione](/img/structure/B10787118.png)